[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
CAS No.:
Cat. No.: VC16499990
Molecular Formula: C45H73NO15
Molecular Weight: 868.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H73NO15 |
|---|---|
| Molecular Weight | 868.1 g/mol |
| IUPAC Name | [6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C45H73NO15/c1-13-34-32(23-48)19-25(4)14-15-33(50)26(5)20-31(16-17-47)41(27(6)35(57-30(9)49)21-37(52)58-34)61-44-40(53)39(46(11)12)42(28(7)56-44)60-38-22-45(10,54)43(29(8)55-38)59-36(51)18-24(2)3/h14-15,17,19,24,26-29,31-32,34-35,38-44,48,53-54H,13,16,18,20-23H2,1-12H3/b15-14-,25-19- |
| Standard InChI Key | NULCSEGISRITNK-GHEYFECPSA-N |
| Isomeric SMILES | CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO |
| Canonical SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)CO |
Introduction
Structural Composition and Molecular Features
Core Architecture and Substituent Analysis
The molecule’s central framework consists of a 16-membered oxacyclohexadeca-dienyl ring system with conjugated double bonds at positions 11 and 13 (Z-configuration). This macrocyclic core is substituted with:
-
Acetyloxy groups at position 4, enhancing electrophilic reactivity.
-
Ethyl and hydroxymethyl groups at positions 16 and 15, respectively, contributing to hydrophobic and hydrophilic interactions.
-
Methyl groups at positions 5, 9, and 13, which sterically stabilize the ring structure.
Adjacent to this core, two oxane (tetrahydropyran) rings are attached via ether linkages. The first oxane ring contains a dimethylamino group at position 4 and a hydroxyl group at position 5, while the second oxane features hydroxyl and methyl groups at positions 4 and 2/4, respectively. The terminal 3-methylbutanoate ester further increases the molecule’s lipophilicity, potentially influencing membrane permeability in biological systems.
Table 1: Key Functional Groups and Their Positions
| Functional Group | Position(s) | Role in Reactivity/Bioactivity |
|---|---|---|
| Acetyloxy (ester) | 4 (core) | Electrophilic reactivity |
| Hydroxymethyl | 15 (core) | Hydrogen bonding, solubility |
| Dimethylamino | 4 (first oxane) | Basic character, protonation sites |
| Hydroxyl | 5 (first oxane), 4 (second oxane) | Hydrogen bonding, metabolic conjugation |
| 3-Methylbutanoate (ester) | Terminal | Lipophilicity, membrane interaction |
Synthesis and Industrial Production
Multi-Step Synthetic Pathways
The synthesis of this compound involves a sequence of reactions to construct the macrocyclic core and attach substituents. A proposed pathway includes:
-
Macrocycle Formation: Cyclization of a linear precursor via intramolecular esterification or Mitsunobu reaction to form the oxacyclohexadeca-dienyl ring.
-
Functionalization:
-
Acetylation of the hydroxyl group at position 4 using acetic anhydride.
-
Introduction of the ethyl group at position 16 via alkylation.
-
Installation of the dimethylamino group through reductive amination.
-
-
Oxane Ring Coupling: Glycosylation reactions to attach the oxane rings to the core, followed by oxidation to introduce ketone groups at positions 2 and 10.
Industrial-scale production requires optimization of catalysts (e.g., palladium for cross-couplings) and purification via high-performance liquid chromatography (HPLC) . Challenges include minimizing epimerization at stereocenters and ensuring regioselectivity during functionalization.
Chemical Reactivity and Analytical Profiling
Degradation and Derivative Formation
The compound undergoes several characteristic reactions:
-
Ester Hydrolysis: Under acidic or basic conditions, the acetyloxy and 3-methylbutanoate groups hydrolyze to carboxylic acids, altering solubility.
-
Oxidation: The hydroxymethyl group at position 15 oxidizes to a carbonyl, potentially forming a diketone structure.
-
N-Demethylation: The dimethylamino group may lose methyl groups under strong oxidizing conditions, yielding primary or secondary amines.
Spectroscopic Characterization
Advanced techniques are employed for structural elucidation:
-
Nuclear Magnetic Resonance (NMR): NMR reveals proton environments, with distinct signals for acetyloxy methyl ( 2.1–2.3 ppm) and oxane ring protons ( 3.5–4.5 ppm).
-
Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion at 868.1 ([M+H]), with fragmentation patterns indicating loss of acetyl () and methylbutanoate () groups .
-
Infrared (IR) Spectroscopy: Strong absorbance at 1740 cm (ester C=O) and 1650 cm (conjugated diene).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR | 2.1 (s, 3H, OAc) | Acetyloxy methyl protons |
| 4.3 (m, 2H, OCH) | Oxane ether linkages | |
| HRMS | 868.1 ([M+H]) | Molecular ion confirmation |
| IR | 1740 cm | Ester carbonyl stretch |
Hypothesized Biological Activities
Anti-Inflammatory Mechanisms
Hydroxyl and acetyloxy groups may modulate inflammatory pathways by:
-
COX-2 Inhibition: Structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests cyclooxygenase inhibition.
-
Cytokine Suppression: Downregulation of NF-κB signaling via antioxidant activity of phenolic hydroxyls.
Research Applications and Future Directions
Pharmacological Development
-
Drug Lead Optimization: Modifying the oxane rings or ester groups to enhance bioavailability.
-
Targeted Delivery: Conjugation with nanoparticles for site-specific action.
Chemical Biology
-
Probe Design: Labeling with fluorescent tags to study membrane dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume